N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by a 3-chloro-4-methylphenyl group at the 1-position, an N-benzyl substituent, and an N-methyl group. This scaffold is central to its biological activity, particularly in kinase inhibition, as seen in structurally related compounds targeting mTOR, BTK, and EGFR . Its synthesis typically involves regioselective iodination and subsequent functionalization via coupling reactions, such as Mitsunobu or Suzuki cross-coupling, as described in intermediates from patents and research articles .
Properties
IUPAC Name |
N-benzyl-1-(3-chloro-4-methylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-14-8-9-16(10-18(14)21)26-20-17(11-24-26)19(22-13-23-20)25(2)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLMJYVTZONJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(C)CC4=CC=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C21H21ClN5, with a molecular weight of 392.87 g/mol. Its structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H21ClN5 |
| Molecular Weight | 392.87 g/mol |
| IUPAC Name | N-benzyl-1-(3-chloro-4-methylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine |
| InChI Key | [InChI Key] |
The mechanism of action of this compound involves its interaction with specific molecular targets such as kinases and receptors involved in cellular signaling pathways. Research indicates that compounds in this class can inhibit tyrosine kinases (TKs), which play a crucial role in cancer cell proliferation and survival. For instance, studies have shown that pyrazolo[3,4-d]pyrimidines can effectively inhibit c-Src and Bcr-Abl kinases, leading to reduced tumor growth in various cancer models .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. Preclinical evaluations have demonstrated significant cytotoxicity against various cancer cell lines. Notably:
- Cytotoxicity : The compound exhibits promising cytotoxic effects against neuroblastoma (NB) and glioblastoma cell lines.
- Mechanistic Insights : The inhibition of mTORC1 activity has been linked to increased autophagy and reduced cell viability under nutrient-deprived conditions . This suggests that the compound may disrupt autophagic flux, a potential vulnerability in cancer cells.
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of related compounds has revealed that modifications to the pyrazolo[3,4-d]pyrimidine core can enhance biological activity. For example, substituents on the phenyl ring influence binding affinity to target proteins and overall potency .
Study 1: Neuroblastoma Model
In a study involving xenograft models of neuroblastoma, treatment with this compound resulted in over 50% reduction in tumor volume compared to control groups. The mechanism was attributed to the compound's ability to inhibit c-Src kinase activity .
Study 2: Autophagy Modulation
Another investigation focused on the compound's role in autophagy modulation. It was found that at submicromolar concentrations, N-benzyl derivatives could enhance basal autophagy while disrupting flux during starvation conditions. This dual action positions these compounds as potential therapeutic agents targeting metabolic stress in tumors .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidin-4-amine derivatives are highly dependent on substituents at the 1-, 3-, and N4-positions. Below is a detailed comparison with key analogs:
Structural Modifications and Physicochemical Properties
Key Observations :
- Iodine Substituents : GS64 (3-iodo derivative) shows moderate yield (44%) and stability, with iodine enabling further functionalization via cross-coupling .
- Bulkier Groups : OSI-027’s tert-butyl and morpholine substituents improve mTOR selectivity (IC₅₀: 22 nM for mTORC1) by occupying hydrophobic pockets .
Key Insights :
- mTOR Inhibitors : OSI-027’s pyrazolo[3,4-d]pyrimidin-4-amine core aligns with the "C-shaped" conformation required for mTOR binding, while its side chains optimize potency and pharmacokinetics .
- PKC Selectivity : 1NA-PP1’s 1-naphthyl group confers specificity for AS PKC over wild-type, highlighting the role of aromatic substituents in isoform discrimination .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine to improve yield and purity?
- Methodology :
- Stepwise synthesis : Use a multi-step approach involving coupling agents like HATU for amide bond formation and alkylation under reflux conditions (e.g., ethyl acetate or isopropanol as solvents) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while controlled temperatures (room temp to 80°C) minimize side reactions .
- Purification : Recrystallization from acetonitrile or chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .
- Critical parameters : Monitor reaction progress via TLC or HPLC, and characterize intermediates via -NMR to confirm structural fidelity .
Q. What analytical techniques are essential for structural elucidation and purity assessment of this compound?
- Structural confirmation :
- X-ray crystallography resolves 3D conformation, bond angles, and substituent orientation .
- NMR spectroscopy : - and -NMR identify proton environments and carbon connectivity (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–3.1 ppm) .
- Purity assessment :
- HPLC (>95% purity, C18 column, acetonitrile/water mobile phase) .
- Mass spectrometry : HRMS (ESI) confirms molecular ion peaks (e.g., [M+H]) .
Q. What solubility and stability profiles are critical for in vitro assays?
- Solubility :
- Moderate solubility in DMSO (≥10 mM) and ethanol; limited in aqueous buffers (<0.1 mM). Use DMSO stock solutions (≤1% v/v) to avoid solvent interference .
- Stability :
- Store at −20°C under inert atmosphere; stability in PBS (pH 7.4) should be validated over 24–72 hours via UV-HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced kinase inhibition?
- Key modifications :
- Substituent tuning : Replace benzyl with cyclohexyl to enhance lipophilicity and target engagement (e.g., IC improvements from 10 μM to 50 nM) .
- Halogen effects : Chloro/methyl groups on the phenyl ring improve binding to hydrophobic kinase pockets (e.g., Src inhibition) .
- Assays :
- Kinase profiling : Use radiometric or fluorescence-based assays (e.g., ADP-Glo™) to quantify inhibition across kinase panels (e.g., MAPK, PI3K pathways) .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., cytotoxicity vs. efficacy)?
- Hypothesis-driven testing :
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
- Dose-response curves : Compare IC values in cancer vs. normal cell lines (e.g., MCF-10A vs. MDA-MB-231) .
- Mechanistic validation :
- Western blotting : Assess phosphorylation states of downstream targets (e.g., ERK1/2, AKT) to confirm pathway modulation .
Q. How can in vivo pharmacokinetic (PK) and toxicity studies be optimized for translational potential?
- PK parameters :
- Oral bioavailability : Administer via gavage (10–50 mg/kg) and measure plasma concentrations via LC-MS/MS .
- Half-life extension : Introduce PEGylation or prodrug strategies to enhance metabolic stability .
- Toxicity mitigation :
- MTD studies : Determine maximum tolerated dose in rodents; monitor liver enzymes (ALT/AST) and hematological parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
